molecular formula C14H14O3 B117264 7,8-Dihydro-5,6-dehydrokawain CAS No. 3155-51-9

7,8-Dihydro-5,6-dehydrokawain

Cat. No.: B117264
CAS No.: 3155-51-9
M. Wt: 230.26 g/mol
InChI Key: OVXOWIKMOIVICB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7,8-Dihydro-5,6-dehydrokawain can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-4-oxo-2-pyridine with methanol in the presence of a base such as sodium hydroxide. This reaction introduces a methoxy group at the 4-position of the pyranone ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

7,8-Dihydro-5,6-dehydrokawain undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a model compound to study the assignment of ring proton resonances . In biology and medicine, it may be investigated for its potential pharmacological properties, including its effects on various biological pathways. In industry, it can be used as an intermediate in the synthesis of other complex organic molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methoxy-6-(2-phenylethyl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXOWIKMOIVICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185453
Record name 7,8-Dihydro-5,6-dehydrokawain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3155-51-9
Record name 5,6-Didehydro-7,8-dihydrokawain
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3155-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-5,6-dehydrokawain
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dihydro-5,6-dehydrokawain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Dihydro-5,6-dehydrokawain (DDK) and where is it found?

A: Dihydro-5,6-dehydrokawain (DDK), also known as 7,8-Dihydro-5,6-dehydrokawain or 2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)-, is a kavalactone found primarily in Alpinia zerumbet, also known as shell ginger. [, , , , ] It's a major bioactive component of the plant, particularly abundant in the rhizomes. [, ]

Q2: What are the potential therapeutic applications of DDK?

A: Research suggests DDK possesses various pharmacological properties including: * Anti-inflammatory: Reduces nitric oxide and prostaglandin E2 production in cells. []* Anti-melanogenic: Inhibits tyrosinase activity and melanin formation in cells. [, ]* Anti-obesity: Increases cAMP levels, stimulates glycerol release, and inhibits lipid accumulation in adipocytes. []* Anti-platelet aggregation: Inhibits platelet aggregation induced by specific agents like arachidonic acid and collagen. []* Anti-fungal: Exhibits activity against certain plant pathogenic fungi. []* Osteogenic: Promotes differentiation of osteoblastic cells, potentially beneficial for osteoporosis. []* HIV-1 integrase and neuraminidase inhibition: Shows potential for antiviral activity. []

Q3: How does DDK exert its anti-inflammatory effects?

A: DDK significantly inhibits the production of nitric oxide and prostaglandin E2 (PGE2) in lipopolysaccharide-induced RAW 264.7 cells. [] These molecules play a key role in inflammatory responses, and their inhibition suggests DDK's potential as an anti-inflammatory agent.

Q4: What is known about DDK's impact on melanogenesis?

A: DDK demonstrates anti-melanogenic effects by inhibiting tyrosinase activity and reducing melanin formation in B16F10 cells, a melanoma cell line. [] This suggests its potential for treating hyperpigmentation disorders.

Q5: Can DDK be used to combat obesity?

A: In vitro studies using 3T3-L1 adipocytes demonstrate that DDK increases intracellular cyclic adenosine monophosphate (cAMP) concentrations, stimulates glycerol release, and inhibits lipid accumulation. [] Additionally, it reduces intracellular triglyceride content and inhibits key enzymes involved in lipid metabolism, such as glycerol-3-phosphate dehydrogenase (GPDH) and pancreatic lipase. [] These findings suggest DDK might have potential as an anti-obesity agent.

Q6: Does DDK interact with platelet function?

A: DDK exhibits antiplatelet activity by inhibiting aggregation and ATP release induced by arachidonic acid and collagen. [] This effect appears to be linked to the suppression of thromboxane A2 formation. []

Q7: What is the mechanism behind DDK's antifungal activity?

A: While the exact mechanism remains unclear, studies show that a derivative of DDK, Dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate, exhibits strong antifungal activity against the plant pathogen Corticium rolfsii. [] This suggests potential for DDK or its derivatives in agricultural applications.

Q8: Can DDK be beneficial for bone health?

A: Research indicates that DDK promotes the differentiation of osteoblastic MC3T3-E1 cells, a crucial process for bone formation. [] This finding suggests its potential therapeutic application for bone-related diseases like osteoporosis.

Q9: What is the significance of DDK inhibiting HIV-1 integrase and neuraminidase?

A: DDK exhibits potent inhibition of HIV-1 integrase, an enzyme crucial for viral replication. [] It also demonstrates mixed-type inhibition of neuraminidase, another vital enzyme for viral activity. [] These findings highlight DDK's potential as a lead compound for developing antiviral drugs.

Q10: What is known about the pharmacokinetics of DDK?

A: Studies in rats show that after intravenous administration, DDK exhibits a biphasic elimination profile, suggesting a rapid distribution phase followed by a slower elimination phase. [] Further research is necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Q11: Are there any known analytical methods to detect and quantify DDK?

A: High-performance liquid chromatography (HPLC) methods have been developed and validated for the determination of DDK in various matrices, including plant materials and rat plasma. [, ] These methods are crucial for quality control and research purposes.

Q12: Has DDK been investigated for its safety and toxicity?

A: While detailed toxicological studies are limited, some research has been conducted on the safety profile of DDK. [] Further investigation is necessary to comprehensively assess its potential toxicity and long-term effects.

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